Oxadixyl

Description

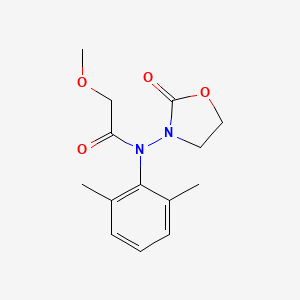

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVQIROCRJWDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032631 | |

| Record name | Oxadixyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Colorless crystalline solid; [Dr. Ehrenstorfer GmbH MSDS] | |

| Record name | Oxadixyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Oxadixyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77732-09-3 | |

| Record name | Oxadixyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77732-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxadixyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077732093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxadixyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXADIXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236CMA8A12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxadixyl: Chemical Structure, Properties, and Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxadixyl is a systemic fungicide belonging to the phenylamide class of chemicals, recognized for its efficacy against a range of plant pathogenic oomycetes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, fungicidal activity, and toxicological profile of this compound. Detailed methodologies for its synthesis and analytical determination are presented, alongside a discussion of its mode of action. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the fields of agrochemical research, drug development, and crop protection.

Chemical Identity and Structure

This compound is chemically identified as N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide.[1][2] Its structure is characterized by a central acetamide core linking a 2,6-dimethylphenyl group and a 2-oxo-1,3-oxazolidin-3-yl moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide[1][2] |

| CAS Number | 77732-09-3[3][4] |

| Molecular Formula | C₁₄H₁₈N₂O₄[3][4] |

| Molecular Weight | 278.30 g/mol [3][4] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O |

| InChI Key | UWVQIROCRJWDKL-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to light beige crystalline solid under standard conditions.[5][6] A summary of its key physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 104-105 °C[2] |

| Boiling Point | Decomposes before boiling |

| Density | 0.5 g/mL[7] |

| Vapor Pressure | 3.3 x 10⁻⁶ Pa at 25 °C |

| Water Solubility | 3400 mg/L at 25 °C[8] |

| Solubility in Organic Solvents (at 25 °C) | Acetone: >200 g/LEthanol: 50-100 g/LToluene: 10-20 g/Ln-Hexane: <1 g/Ln-Octanol: 10-20 g/L |

| LogP (Octanol-Water Partition Coefficient) | 0.7 |

| pKa | Data not available |

Fungicidal Properties and Mode of Action

Spectrum of Activity

This compound is a systemic fungicide with both protective and curative properties.[5] It is particularly effective against oomycetes, a group of fungus-like eukaryotic microorganisms. Its spectrum of activity includes, but is not limited to, pathogens from the order Peronosporales, which are responsible for devastating plant diseases such as downy mildews and late blights.[5][9]

Mode of Action

The primary mode of action of this compound is the inhibition of protein synthesis in susceptible oomycetes.[5] Specifically, it targets and disrupts the function of RNA polymerase I, an enzyme essential for the transcription of ribosomal RNA (rRNA) genes.[7] By inhibiting rRNA synthesis, this compound effectively halts the production of ribosomes, which are the cellular machinery for protein synthesis, ultimately leading to the cessation of growth and death of the pathogen.

Synthesis and Formulation

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly outlined as follows:

-

Formation of the Oxazolidinone Ring: This initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound.

-

Acylation: The formed oxazolidinone ring is then acylated using 2-methoxyacetyl chloride to introduce the methoxyacetyl group.

-

Condensation: The final step is a condensation reaction between the acylated intermediate and a substituted aniline derivative, N-(2,6-dimethylphenyl)hydroxylamine, to yield the final this compound molecule.[7]

These reactions are typically conducted in organic solvents like acetonitrile or dichloromethane under controlled temperature and pH to ensure high yield and purity.[7]

Formulation

For agricultural applications, technical grade this compound is formulated into various products, most commonly as wettable powders (WP) and suspension concentrates (SC). These formulations facilitate its application as a foliar spray or seed treatment.

Toxicological Profile

The toxicological profile of this compound has been evaluated to determine its potential hazards to humans and the environment.

Table 3: Acute Toxicity of this compound

| Route | Species | LD₅₀/LC₅₀ |

| Oral | Rat | 1860 mg/kg (female)[2] |

| Dermal | Rat | >2000 mg/kg[5] |

| Inhalation (4h) | Rat | >5.6 mg/L[5] |

This compound is classified as having low acute toxicity.[7] Chronic exposure studies in rats have suggested the liver as a target organ.[5] It is not considered to be a skin sensitizer.[5]

Environmental Fate

This compound is persistent in soil, with a half-life that can extend to several months.[8] It is stable to hydrolysis at neutral and acidic pH but can undergo some hydrolysis under alkaline conditions.[5] Due to its mobility in certain soil types, there is a potential for leaching into groundwater. In the aquatic environment, this compound is considered toxic to aquatic life with long-lasting effects.[10]

Analytical Methods

The determination of this compound residues in various matrices is crucial for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose.

Experimental Protocol: HPLC Determination of this compound

This protocol provides a general guideline for the determination of this compound in a sample matrix.

-

Sample Preparation:

-

Homogenize the sample (e.g., crop material, soil).

-

Extract this compound from the homogenized sample using a suitable organic solvent (e.g., acetonitrile).

-

Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at an appropriate wavelength (e.g., 292 nm).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve.

-

Inject the prepared sample and quantify the this compound concentration by comparing its peak area to the calibration curve.

-

Conclusion

This compound remains an important fungicide for the control of oomycete pathogens in agriculture. Its specific mode of action, targeting RNA polymerase I, provides a valuable tool in disease management strategies. This technical guide has summarized the key chemical, physical, and biological properties of this compound, providing a foundational resource for scientific and research professionals. Further research into its environmental interactions and the development of more sustainable application methods will continue to be of importance.

References

- 1. This compound | C14H18N2O4 | CID 53735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. CN104413006A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Ref: SAN 371F) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound TC - HEBEN [hb-p.com]

History and development of Oxadixyl as a systemic fungicide

Introduction

Oxadixyl is a systemic fungicide belonging to the phenylamide chemical class, specifically the oxazolidinone group.[1][2] It exhibits both protective and curative action against a range of plant pathogenic oomycetes.[3] Developed and introduced by Sandoz (now part of Syngenta), this compound became a tool for managing diseases such as downy mildews, late blights, and damping-off caused by genera like Phytophthora and Pythium.[4][5] This technical guide provides an in-depth overview of the history, chemical properties, mode of action, synthesis, and biological activity of this compound.

History and Development

The phenylamide group of fungicides, to which this compound belongs, was introduced in the 1970s and represented a significant advancement in the control of oomycete pathogens due to their systemic properties and high efficacy.[2] this compound was a later addition to this group.[6] Key milestones in its development and registration include:

-

Early 1980s: Sandoz filed patents for the preparation of this compound, marking its initial development.

-

1992: this compound was first registered as a new chemical by the United States Environmental Protection Agency (EPA) for use as a seed treatment.[5][7]

-

2001: The registration for its use in the US was voluntarily cancelled.[8]

-

Present: this compound is not approved for use in the United Kingdom, but it holds approvals in various other countries, including some within the European Union and Australia.[4]

This compound was primarily marketed under trade names such as Sandofan and Recoil for seed treatment applications to control early-season diseases.[4][5] Its development was significant as it offered an alternative to other fungicides facing resistance issues, advocating for its use in alternation programs to slow the development of resistance.[5][7]

Chemical and Physical Properties

This compound is a synthetic, aromatic amide fungicide.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Citation(s) |

| IUPAC Name | 2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acet-2',6'-xylidide | [3] |

| CAS Name | N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide | [8] |

| CAS Registry Number | 77732-09-3 | [3] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [3] |

| Molecular Weight | 278.30 g/mol | [3] |

| Physical State | Colorless crystalline solid | [3] |

| Melting Point | 104-105 °C | |

| Water Solubility (25°C) | 0.34% w/w | |

| Vapor Pressure | 2.0 x 10⁻⁸ mmHg | [1] |

| FRAC Group | 4 | [4] |

Mode of Action

This compound's fungicidal activity stems from its ability to inhibit protein synthesis in susceptible fungi.[3] It specifically interferes with the synthesis of ribosomal RNA (rRNA) by targeting RNA polymerase I.[2][4] This mode of action is characteristic of the phenylamide group of fungicides.

The broader class of oxazolidinones, used as antibiotics, provides a more detailed model for this mechanism. These compounds bind to the 23S rRNA of the large ribosomal subunit (50S) within the peptidyltransferase center (PTC), the active site for peptide bond formation.[9][10] This binding action perturbs the correct positioning of transfer RNA (tRNA) in the ribosomal A-site, thereby inhibiting the elongation phase of protein synthesis.[9][11] It is presumed that this compound follows a similar mechanism in oomycetes.

Synthesis and Formulation

Chemical Synthesis

The commercial production of this compound involves a multi-step chemical synthesis.[4] While specific proprietary details may vary, the general pathway involves acylation and condensation reactions.

-

Formation of the Oxazolidinone Ring: The synthesis typically begins with the preparation of the core oxazolidinone ring structure. This is often achieved through the cyclization of an amino alcohol with a carbonyl compound.

-

Acylation: The oxazolidinone intermediate is then acylated, commonly using 2-methoxyacetyl chloride, to introduce the methoxyacetyl group.

-

Condensation: The final step is a condensation reaction between the acylated intermediate and a substituted aniline, such as 2,6-dimethylaniline, to form the final this compound molecule.

These reactions are generally conducted in organic solvents like acetonitrile or dichloromethane under controlled temperature and pH to maximize yield and purity.[4]

Formulation

This compound has been formulated in several ways to suit different application methods. Common formulation types include:

-

FG: Fine Granule

-

WG: Water-Dispersible Granule

-

WP: Wettable Powder[3]

-

Flowable Concentrate: A 31% flowable formulation for seed treatment has been registered.[7]

It is often co-formulated with other fungicides that have different modes of action to broaden the spectrum of control and manage resistance. A notable combination is with cymoxanil for enhanced control of downy mildew.[12]

Biological Activity and Spectrum

This compound is a narrow-spectrum fungicide, highly effective against pathogens in the class Oomycetes.[2] Its systemic nature allows it to be absorbed by the plant's roots and leaves and translocated throughout the plant, providing protection to new growth.[3]

Target Pathogens:

-

Downy Mildews: Caused by various species of Peronosporales.

-

Late Blights: Notably Phytophthora infestans on potatoes and tomatoes.

-

Damping-off and Seed Rot: Caused by soil-borne pathogens such as Pythium and Phytophthora species.[3][5][7]

It has been applied to a wide variety of crops, including corn, cotton, sunflowers, soybeans, various vegetables, and turfgrass.[3][7]

Experimental Protocols

Fungicide Efficacy Screening Workflow

The development of a new fungicide like this compound follows a rigorous screening process to identify lead compounds and determine their efficacy.

Protocol for EC₅₀ Determination (Mycelial Growth Inhibition Assay)

This protocol describes a typical method for determining the 50% effective concentration (EC₅₀) of a fungicide against a target pathogen.[5][13]

1. Preparation of Fungicide Stock Solutions:

- Accurately weigh the technical grade this compound and dissolve it in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

- Perform serial dilutions of the stock solution to create a range of working concentrations.

2. Media Preparation:

- Prepare a suitable agar medium for the target pathogen (e.g., V8 juice agar for Phytophthora infestans).

- Autoclave the medium and cool it to approximately 50-55°C in a water bath.

3. Amending Media with Fungicide:

- Add a precise volume of each fungicide working solution to separate flasks of molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

- Include a control treatment by adding only the solvent to a flask of agar.

- Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

- From an actively growing culture of the target pathogen, cut mycelial plugs (e.g., 5 mm diameter) from the edge of the colony using a sterile cork borer.

- Place one mycelial plug, mycelium-side down, in the center of each agar plate (both fungicide-amended and control). Each concentration should have multiple replicates (e.g., 3-5).

5. Incubation:

- Incubate the plates in the dark at the optimal temperature for the pathogen's growth (e.g., 18-20°C for P. infestans).

6. Data Collection and Analysis:

- After a set incubation period (e.g., 7-10 days), or when the mycelium in the control plates has reached a specific diameter, measure the colony diameter of each replicate.

- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

- Use statistical software to perform a probit or logistic regression analysis of the percent inhibition versus the log-transformed fungicide concentration to calculate the EC₅₀ value.[13][14]

Toxicology and Environmental Fate

Toxicological studies have been conducted to assess the safety of this compound for human health and the environment.

| Study Type | Result | Citation(s) |

| Acute Oral Toxicity (Rat) | Toxicity Category III | [7] |

| Acute Dermal Toxicity | Toxicity Category III | [7] |

| Acute Inhalation Toxicity | Toxicity Category III | [7] |

| Primary Eye Irritation | Toxicity Category III | [7] |

| Chronic Feeding Study (Rat) | Target organ: Liver. Increased hepatocellular adenomas at the highest dose tested. | [7] |

| Chronic Feeding Study (Mouse) | Systemic NOEL: 100 ppm. Systemic LEL: 400 ppm (based on increased relative liver weights). | [7] |

| Carcinogenicity Classification (EPA) | Group C (Possible human carcinogen) | [7] |

| Environmental Fate | Slowly degraded in soil. Low water solubility reduces potential for off-target movement via runoff. | [7] |

The EPA established tolerances for the combined residues of this compound and its desmethyl metabolite in various raw agricultural commodities, generally at 0.10 ppm.[7]

Resistance Management

As with other single-site mode-of-action fungicides, there is a risk of fungal populations developing resistance to this compound. Phenylamide resistance is a known issue in oomycete populations.[2] To mitigate this risk, resistance management strategies are crucial:

-

Use in Mixtures: Formulating or tank-mixing this compound with fungicides that have a different mode of action.

-

Alternation Programs: Rotating the use of this compound with fungicides from different FRAC groups.

-

Adherence to Label Rates: Using the fungicide at the recommended application rates and intervals to ensure effective disease control and minimize the selection pressure for resistant individuals.[7]

References

- 1. CN104413006A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound TC - HEBEN [hb-p.com]

- 4. This compound (Ref: SAN 371F) [sitem.herts.ac.uk]

- 5. ebiochemical.com [ebiochemical.com]

- 6. mdpi.com [mdpi.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. This compound | C14H18N2O4 | CID 53735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Residues, dissipation, and dietary risk assessment of this compound and cymoxanil in cucumber [frontiersin.org]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Oxadixyl Fungicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxadixyl is a systemic fungicide belonging to the phenylamide class of chemicals, specifically an oxazolidinone.[1][2] It is recognized for its protective and curative action against a range of plant pathogens, particularly from the Oomycetes order, which includes diseases like downy mildews and late blights.[3][4][5] The mode of action for this compound and other phenylamides involves the inhibition of protein synthesis in fungi by specifically targeting and interfering with ribosomal RNA (rRNA) synthesis via the RNA polymerase I complex.[3][5][6][7][8] This targeted action disrupts fungal development, though it is most effective after the initial stages of host penetration.[7] This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mode of action and analytical workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for understanding its environmental fate, biological activity, and for developing analytical methods.

General and Chemical Identification

| Property | Value |

| Common Name | This compound |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide[1][9] |

| CAS Number | 77732-09-3[1][3][9][10][11] |

| Chemical Formula | C₁₄H₁₈N₂O₄[1][3][9][10][12] |

| Molecular Weight | 278.30 g/mol [1][3][11][12] |

| SMILES | CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O[1][6] |

| Physical State | Colorless to light beige crystalline solid[1][2][10] |

Physicochemical Properties

| Property | Value | Temperature (°C) |

| Melting Point | 104-105 °C[10][11][13] | N/A |

| Boiling Point | 368.50 °C (estimated)[14] | N/A |

| Vapor Pressure | 0.0033 mPa (2.5 x 10⁻⁸ mmHg)[6] | 20 °C |

| Water Solubility | 3,400 mg/L[10][14] | 25 °C |

| Log P (Octanol-Water Partition Coefficient) | 0.65 - 0.80[6][14] | 20 °C |

Solubility in Organic Solvents

| Solvent | Solubility (% w/w) | Temperature (°C) |

| Ethanol | 11.2[11] | 25 °C |

| Acetone | 34.4[11] | 25 °C |

| DMSO | 39.0[11] | 25 °C |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Octanol-Water Partition Coefficient (Log P) - OECD 107

The Shake Flask method is a standard procedure for determining the Log P value for compounds within the range of -2 to 4.[6][10]

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[3] The method involves dissolving the test substance in one of the phases, adding the second phase, shaking until equilibrium is reached, and then measuring the substance's concentration in each phase.

Methodology:

-

Preparation: Prepare a stock solution of this compound in n-octanol (pre-saturated with water). The concentration should not exceed 0.01 mol/L.[3]

-

Partitioning: Place a known volume of the n-octanol stock solution and a known volume of water (pre-saturated with n-octanol) into a suitable vessel (e.g., a separatory funnel or centrifuge tube). The volume ratios of octanol to water should be varied (e.g., 1:1, 1:2, 2:1) in separate experiments.

-

Equilibration: Shake the vessel mechanically at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium. A preliminary test should determine the necessary time.

-

Phase Separation: Separate the two phases by centrifugation to avoid the formation of micro-droplets which can interfere with results.[6][13]

-

Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) for each volume ratio as P = C_octanol / C_water. The final Log P is the logarithm of the average P value.

Determination of Water Solubility - OECD 105

The Flask Method is suitable for determining the water solubility of substances with solubilities greater than 10 mg/L.[11][12]

Principle: This method determines the saturation mass concentration of a substance in water at a specific temperature. An excess of the substance is stirred in water until the solution is saturated, and then the concentration in the aqueous solution is measured.[12][15]

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[12]

-

Equilibration: Add an excess amount of solid this compound to a known volume of distilled water in a flask. Stir the mixture at a constant temperature slightly above the test temperature (e.g., 30 °C) for 24 hours.

-

Temperature Stabilization: Transfer the flask to a thermostatically controlled shaker or bath set at the test temperature (e.g., 20 °C) and continue to stir for at least another 24 hours to allow the system to reach equilibrium and for excess solid to precipitate.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to ensure a clear aqueous phase is obtained for analysis.

-

Analysis: Determine the concentration of this compound in the clear aqueous solution using a validated analytical method like HPLC-UV.

-

Calculation: The average concentration from at least three replicate determinations is reported as the water solubility of this compound at the specified temperature.

Determination of this compound Residues in a Plant Matrix (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[16][17][18][19]

Principle: The protocol involves an initial extraction of the sample with acetonitrile, followed by a partitioning step using salts to separate the aqueous and organic layers. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) removes interfering matrix components before analysis by chromatography.[19][20]

Methodology:

-

Sample Homogenization: Weigh 10 g of a homogenized cucumber sample into a 50 mL centrifuge tube.[16]

-

Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.

-

Partitioning: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This separates the sample into an upper acetonitrile layer (containing this compound) and a lower aqueous/solid layer.[16]

-

Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile extract into a 2 mL micro-centrifuge tube containing a d-SPE sorbent (e.g., Primary Secondary Amine - PSA) and anhydrous MgSO₄. PSA removes organic acids and other polar interferences.

-

Final Centrifugation: Vortex the micro-centrifuge tube for 30 seconds and then centrifuge for 2 minutes.

-

Analysis: Take the final extract and filter it through a 0.22 µm filter into an autosampler vial for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[16]

Visualizations

Synthesis Pathway of this compound

The commercial production of this compound is a multi-step chemical synthesis process.[1] It begins with the formation of an oxazolidinone ring, which is then acylated and finally condensed with a substituted aniline.[1]

Caption: A simplified workflow of the multi-step commercial synthesis of this compound.

Fungicidal Mode of Action: Inhibition of RNA Polymerase I

This compound exerts its fungicidal effect by disrupting protein synthesis. It specifically targets the RNA polymerase I enzyme complex in Oomycete fungi, which is responsible for transcribing ribosomal RNA (rRNA) genes. This inhibition halts the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth.[4][5][8]

Caption: Signaling pathway showing this compound's inhibition of RNA Polymerase I in fungi.

Experimental Workflow: QuEChERS Residue Analysis

The workflow for analyzing this compound residues in agricultural products like cucumbers involves sample preparation using the QuEChERS method followed by instrumental analysis. This process ensures that the final extract is clean enough for sensitive and accurate quantification.

References

- 1. This compound (Ref: SAN 371F) [sitem.herts.ac.uk]

- 2. This compound | C14H18N2O4 | CID 53735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 4. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 5. This compound TC - HEBEN [hb-p.com]

- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Phenylamides | FRAC [frac.info]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 10. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD [oecd.org]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. acri.gov.tw [acri.gov.tw]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. frontiersin.org [frontiersin.org]

- 17. acoreconsumiveis.com.br [acoreconsumiveis.com.br]

- 18. QuEChERS: About the method [quechers.eu]

- 19. mdpi.com [mdpi.com]

- 20. eurl-pesticides.eu [eurl-pesticides.eu]

Oxadixyl (CAS No. 77732-09-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxadixyl, with a CAS number of 77732-09-3, is a systemic fungicide belonging to the phenylamide chemical class (FRAC MOA Group 4).[1] First introduced by Sandoz AG (now Syngenta AG), it is recognized for its protective and curative action against a range of plant pathogens, particularly Oomycetes.[2][3] This technical guide provides an in-depth overview of this compound, consolidating key data on its chemical properties, mechanism of action, synthesis, toxicological profile, and analytical procedures. It is intended to serve as a core resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[3][4] Its fundamental physicochemical properties are summarized below, providing essential data for experimental design and environmental fate assessment.

| Property | Value | Reference(s) |

| CAS Registry Number | 77732-09-3 | [1] |

| IUPAC Name | 2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acet-2',6'-xylidide | [1] |

| CAS Name | N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide | [5] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |

| Molecular Weight | 278.30 g/mol | [4] |

| Melting Point | 104-105 °C | [3][5] |

| Vapor Pressure (20 °C) | 2 x 10⁻⁸ mmHg (approx. 2.67 x 10⁻⁶ Pa) | [4] |

| Water Solubility (25 °C) | 3.4 g/L (3400 mg/L) | [3][5] |

| Log P (Octanol-Water) | 0.65 | [6] |

| Solubility in Organic Solvents (25 °C) | Acetone: 34.4% w/w Ethanol: 5.0% w/w DMSO: 39.0% w/w | [5] |

Mechanism of Action

This compound is a site-specific fungicide that targets and disrupts nucleic acid synthesis in susceptible fungi.[1] Its mode of action is the inhibition of ribosomal RNA (rRNA) synthesis through the specific targeting of the RNA polymerase I enzyme complex.[7][8] This inhibition prevents the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth and development.[9]

The fungicidal effect is particularly pronounced in developmental stages beyond the formation of the primary haustorium, as earlier stages like zoospore release and germination can proceed using existing ribosomes.[8] However, the inability to synthesize new proteins prevents further colonization of the host tissue.

References

- 1. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 2. Determination of fungicide residues in soil using QuEChERS coupled with LC-MS/MS, and environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108997252B - Green synthesis method of oxadiazole derivative - Google Patents [patents.google.com]

- 4. This compound | C14H18N2O4 | CID 53735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. This compound (Ref: SAN 371F) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. resistance.nzpps.org [resistance.nzpps.org]

An In-depth Technical Guide to the Mode of Action of Phenylamide Fungicides: A Focus on Oxadixyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of phenylamide fungicides, with a specific emphasis on Oxadixyl. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection. This guide delves into the biochemical mechanisms, target specificity, and the experimental methodologies used to elucidate the fungicidal properties of this important class of compounds.

Introduction to Phenylamide Fungicides and this compound

Phenylamide fungicides are a class of systemic agricultural fungicides highly effective against oomycete pathogens, which are a group of destructive plant pathogens including species of Phytophthora and Pythium.[1] These pathogens are responsible for devastating diseases such as late blight in potatoes and tomatoes, and downy mildews in various crops.[1] this compound is a prominent member of the phenylamide group, valued for its protective and curative properties.[2][3] Phenylamides are rapidly absorbed by the plant's leaves and roots and are translocated upwards within the plant's vascular system (acropetal translocation), providing systemic protection against oomycete pathogens.[2][4]

Core Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

The primary mode of action of phenylamide fungicides, including this compound, is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[4][5][6] This targeted action disrupts the production of ribosomes, the cellular machinery responsible for protein synthesis, ultimately leading to the cessation of growth and development of the pathogen.[7]

Molecular Target: RNA Polymerase I

The specific molecular target of phenylamide fungicides is RNA polymerase I (Pol I), also referred to as polymerase complex I.[5][8][9] RNA polymerase I is the exclusive enzyme responsible for the transcription of rRNA genes in the nucleolus of eukaryotic cells. By binding to and inhibiting the activity of RNA polymerase I, phenylamides effectively halt the production of the large rRNA precursors necessary for ribosome biogenesis.[9] This mode of action is highly specific to oomycetes, as the RNA polymerase I of these organisms appears to have a higher affinity for phenylamides compared to that of other fungal groups, plants, and animals.[10]

The inhibition of rRNA synthesis by phenylamides has been demonstrated to impact several critical life stages of oomycete pathogens, including mycelial growth, the formation of haustoria (specialized structures for nutrient uptake from the host), and the production of sporangia (spore-bearing structures).[1]

Quantitative Efficacy Data

The efficacy of phenylamide fungicides is typically quantified by determining the Effective Concentration 50 (EC50), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro. The following table summarizes reported EC50 values for this compound and the closely related phenylamide, Metalaxyl, against various oomycete pathogens.

| Fungicide | Pathogen | EC50 (µg/mL) | Reference(s) |

| This compound | Phytophthora infestans | Varies with resistance | [11] |

| Metalaxyl | Phytophthora infestans | Sensitive: <5, Resistant: >100 | [12] |

| Metalaxyl | Pythium ultimum | Sensitive: 0.05 - 1.30, Resistant: >100 | [1] |

| Metalaxyl | Plasmopara viticola | Sensitive: <0.1, Resistant: >5 | [7] |

| Metalaxyl | Phytophthora cactorum | Sensitive: <1, Resistant: >100 | [13] |

| Metalaxyl | Phytophthora capsici | Sensitive: 0.00002 - 1.3, Resistant: 10 - 966 | [14] |

Note: EC50 values can vary significantly based on the specific isolate and the presence of resistance.

Signaling Pathway and Molecular Interaction

The interaction of phenylamide fungicides with RNA polymerase I disrupts the normal signaling cascade of gene expression, specifically for rRNA genes. This interference with a fundamental cellular process is the key to their fungicidal activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of phenylamide fungicide mode of action.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the EC50 value of a fungicide against an oomycete pathogen.

Materials:

-

Pure culture of the oomycete pathogen

-

Appropriate culture medium (e.g., V8 juice agar, corn meal agar)

-

Technical grade fungicide (e.g., this compound)

-

Solvent for fungicide (e.g., dimethyl sulfoxide - DMSO)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare Fungicide Stock Solution: Dissolve the technical grade fungicide in a minimal amount of a suitable solvent to create a high-concentration stock solution.

-

Prepare Fungicide-Amended Media: Autoclave the culture medium and allow it to cool to approximately 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with the solvent alone.

-

Plate Preparation: Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.

-

Inoculation: From the margin of an actively growing oomycete culture, take mycelial plugs using a sterile cork borer (e.g., 5 mm diameter). Place one mycelial plug in the center of each petri dish.

-

Incubation: Incubate the plates in the dark at an optimal temperature for the specific pathogen (e.g., 20-25°C).

-

Data Collection: After a defined incubation period (e.g., 5-7 days), measure the colony diameter in two perpendicular directions for each plate.

-

Data Analysis: Calculate the average colony diameter for each fungicide concentration. Determine the percentage of growth inhibition relative to the control. The EC50 value is calculated by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration and determining the concentration that causes 50% inhibition.

Ribosomal RNA (rRNA) Synthesis Inhibition Assay (Uridine Incorporation)

This assay measures the effect of the fungicide on the rate of rRNA synthesis.

Materials:

-

Oomycete mycelium

-

Liquid culture medium

-

Fungicide solution

-

[³H]-Uridine (radioactive tracer)

-

Trichloroacetic acid (TCA)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Culture Preparation: Grow the oomycete in liquid culture to obtain sufficient mycelium.

-

Fungicide Treatment: Treat the mycelial cultures with various concentrations of the fungicide for a predetermined period. Include an untreated control.

-

Radiolabeling: Add a known amount of [³H]-Uridine to each culture and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized RNA.

-

Harvesting and Lysis: Harvest the mycelium by filtration and lyse the cells to release the cellular contents.

-

Precipitation of RNA: Precipitate the total RNA from the cell lysate using cold TCA. This will separate the unincorporated [³H]-Uridine from the RNA.

-

Quantification: Collect the precipitated RNA on a filter and measure the radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of incorporated [³H]-Uridine in the fungicide-treated samples to the untreated control to determine the percentage of inhibition of RNA synthesis.

RNA Polymerase I Activity Assay

This protocol is adapted from general eukaryotic methods and may require optimization for oomycetes.

Materials:

-

Oomycete mycelium

-

Nuclei isolation buffer

-

Reaction buffer containing ribonucleotides (ATP, CTP, GTP)

-

[α-³²P]UTP (radioactive tracer)

-

Fungicide solution

-

α-amanitin (to inhibit RNA polymerase II and III)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Nuclei Isolation: Isolate nuclei from the oomycete mycelium using a suitable buffer and homogenization method.

-

In Vitro Transcription Reaction: Set up a reaction mixture containing the isolated nuclei, reaction buffer, [α-³²P]UTP, and α-amanitin.

-

Fungicide Treatment: Add different concentrations of the fungicide to the reaction mixtures.

-

Incubation: Incubate the reactions at an optimal temperature to allow for transcription to occur.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA onto glass fiber filters using TCA.

-

Washing: Wash the filters to remove unincorporated [α-³²P]UTP.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Compare the radioactivity in the fungicide-treated samples to the control to determine the inhibition of RNA polymerase I activity.

Experimental and Logical Workflows

A comprehensive study of a fungicide's mode of action involves a logical progression from initial screening to detailed mechanistic and resistance studies.

Conclusion

Phenylamide fungicides, exemplified by this compound, represent a critical tool in the management of oomycete-incited plant diseases. Their specific mode of action, the inhibition of RNA polymerase I and subsequent disruption of rRNA synthesis, provides a targeted and effective means of control. A thorough understanding of this mechanism, supported by robust experimental data, is essential for the continued development of effective and sustainable disease management strategies, including the mitigation of fungicide resistance. The protocols and workflows outlined in this guide provide a framework for the continued investigation and characterization of this and other classes of fungicides.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. cris.biu.ac.il [cris.biu.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Oxadixyl in Plant Pathology Field Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oxadixyl in plant pathology field trials, with a focus on its efficacy against Oomycete pathogens. The information is intended to guide the design and execution of robust field experiments.

Introduction to this compound

This compound is a systemic fungicide belonging to the phenylamide class (FRAC Group 4).[1][2] It is highly effective against Oomycete pathogens, such as Phytophthora and Plasmopara species, which cause devastating diseases like late blight and downy mildew in a wide range of crops.[1][3] this compound exhibits both protective and curative action, being rapidly absorbed by the leaves and roots and translocated primarily acropetally (upwards) within the plant.[3]

Mode of Action: this compound's mode of action is the inhibition of protein synthesis in Oomycetes. It specifically targets and disrupts the function of the RNA polymerase I enzyme complex, which is essential for the transcription of ribosomal RNA (rRNA).[4][5][6] This disruption halts the production of ribosomes, leading to a cessation of protein synthesis and ultimately, the death of the pathogen. Due to its specific target site, there is a risk of resistance development, making resistance management strategies crucial.[1][4]

Data Presentation: Efficacy of this compound in Field Trials

The following tables summarize quantitative data from field trials assessing the efficacy of this compound, often in combination with other fungicides, against key Oomycete diseases.

Potato Late Blight (Phytophthora infestans)

| Treatment | Active Ingredient(s) & Formulation | Application Rate (a.i./ha) | Disease Severity (%) | Disease Control (%) | Yield (t/ha) | Reference |

| Untreated Control | - | - | 94.04 | - | 7.80 | [5] |

| This compound + Mancozeb | SAN 518F | Varies | - | - | - | [7] |

| This compound + Mancozeb + Cymoxanil | Pulsan/Sandocur-M | Varies | - | Highly Effective | - | [6] |

| Fenamidone + Mancozeb | 60% WG | - | 18.00 | 80.86 | 15.13 | [5] |

| Dimethomorph | 50% WP | - | 24.37 | 74.09 | 14.70 | [5] |

Cucumber Downy Mildew (Pseudoperonospora cubensis)

| Treatment | Active Ingredient(s) & Formulation | Application Rate | Disease Severity (%) | Disease Control (%) | Yield ( kg/plot ) | Reference |

| Untreated Control | - | - | - | - | 7.54 | [8] |

| Metalaxyl + Mancozeb | Ridomil MZ | - | 9.59 | High | 17.65 | [8] |

| Metalaxyl M + Mancozeb | Ridomil Gold | - | 11.02 | High | 15.68 | [8] |

| Cymoxanil + Mancozeb | Curzate M-8 | - | 18.99 | Moderate | 15.21 | [8] |

Grapevine Downy Mildew (Plasmopara viticola)

| Treatment | Active Ingredient(s) & Formulation | Application Rate | Disease Incidence (%) | Disease Severity (%) | Efficacy (%) | Reference |

| Untreated Control | - | - | 23 | - | - | [9] |

| Oxathiapiprolin + Folpet | Zorvec | 0.2 L/ha + 1.25 kg/ha | Low | Low | 97.7-98.6 | [10] |

| Fluopicolide + Fosetyl-Al | Profiler 71.1 WG | 3.0 kg/ha | Low | Low | 96.9-97.8 | [10] |

| Cymoxanil + Mancozeb | - | 2g/L | Low (10.05) | - | 80.49 | [11] |

Experimental Protocols

The following are detailed protocols for conducting field trials with this compound for the control of potato late blight, cucumber downy mildew, and grapevine downy mildew.

Protocol for Potato Late Blight (Phytophthora infestans) Field Trial

1. Experimental Design and Plot Establishment:

-

Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

-

Plot Size: Each plot to consist of 4 rows, 11 meters long.

-

Cultivar: Use a susceptible potato cultivar (e.g., Kufri Jyothi, King Edward) to ensure adequate disease pressure.

-

Planting: Plant seed tubers at a standard spacing.

-

Buffer Zones: Include untreated guard rows around the experimental area to minimize spray drift between plots.

2. Inoculum and Inoculation (if natural infection is not relied upon):

-

Isolate: Use a known virulent isolate of Phytophthora infestans. Both phenylamide-sensitive and -resistant isolates can be used to test efficacy against resistant strains.

-

Inoculum Preparation: Prepare a sporangial suspension of P. infestans adjusted to a concentration of 10^5 sporangia/mL.

-

Inoculation: Inoculate plants at 7-8 weeks after emergence by spraying the sporangial suspension onto the foliage. To maintain high humidity for infection, cover the inoculated plants with plastic sheeting overnight or use a misting system.

3. Fungicide Application:

-

Treatments: Include an untreated control, this compound as a standalone treatment (if available), and this compound in combination with partner fungicides (e.g., mancozeb, cymoxanil).

-

Application Timing: Begin fungicide applications preventatively, before the appearance of disease symptoms, or at the very first sign of disease.

-

Application Interval: Apply treatments at 7 to 14-day intervals, depending on the specific protocol and disease pressure.

-

Application Equipment: Use a CO2-pressurized backpack sprayer with appropriate nozzles (e.g., hollow cone) to ensure uniform coverage of the foliage. Calibrate the sprayer to deliver a consistent volume (e.g., 40 gal/A).

4. Disease Assessment:

-

Timing: Assess disease severity weekly, starting from the first appearance of symptoms.

-

Method: Use a standardized disease rating scale (e.g., 1-9 scale) to estimate the percentage of leaf area affected by late blight.

-

Data Calculation: Calculate the Percent Disease Index (PDI) and the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.

5. Yield Assessment:

-

At the end of the growing season, harvest the tubers from the central rows of each plot.

-

Measure the total tuber yield and marketable tuber yield for each plot.

6. Data Analysis:

-

Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

-

Use a mean separation test (e.g., Fisher's LSD) to determine significant differences between treatments.

Protocol for Cucumber Downy Mildew (Pseudoperonospora cubensis) Field Trial

1. Experimental Design and Plot Establishment:

-

Design: Randomized Complete Block Design (RCBD) with four replications.

-

Plot Size: Single raised beds, 14-ft long with 5-ft fallow borders.

-

Cultivar: Use a susceptible cucumber cultivar (e.g., 'Vlaspik').

-

Planting: Direct seed and thin to a final stand of one plant per hill.

-

Cultural Practices: Use drip irrigation and standard fertilization practices.

2. Fungicide Application:

-

Treatments: Include an untreated control and various fungicide programs, including those containing this compound or other downy mildew-effective fungicides.

-

Application Timing: Initiate sprays at the first true leaf stage or upon the first confirmation of downy mildew in the region.

-

Application Interval: Apply fungicides at 5 to 7-day intervals, with shorter intervals under high disease pressure.

-

Application Equipment: Use a CO2-pressurized backpack sprayer with a single-nozzle handheld boom to ensure thorough coverage.

3. Disease Assessment:

-

Timing: Assess disease severity weekly.

-

Method: Rate disease severity based on the percentage of necrotic foliage caused by P. cubensis.

4. Yield Assessment:

-

Harvest marketable and non-marketable fruits weekly from each plot.

-

Record the weight of the harvested fruits.

5. Data Analysis:

-

Analyze disease severity and yield data using ANOVA.

-

Use a mean separation test to compare treatment means.

Protocol for Grapevine Downy Mildew (Plasmopara viticola) Field Trial

1. Experimental Design and Plot Establishment:

-

Design: Randomized Complete Block Design with four replications.

-

Plot Size: Each plot to consist of four-vine plots.

-

Cultivar: Use a susceptible grapevine cultivar (e.g., 'Chancellor').

-

Training System: Utilize a standardized training system (e.g., single-curtain, high-wire cordon).

2. Fungicide Application:

-

Treatments: Include an untreated control and various fungicide treatments, including those with this compound.

-

Application Timing: Begin applications at the 5-6 leaf stage (approximately 3 weeks before bloom).

-

Application Interval: Apply fungicides at regular intervals (e.g., every 7-14 days) throughout the period of susceptibility.

-

Application Equipment: Use a mist blower backpack sprayer to apply treatments to the point of runoff.

3. Disease Assessment:

-

Timing: Conduct assessments at key phenological stages (e.g., pre-bloom, post-bloom, veraison).

-

Method: Assess disease incidence (percentage of infected leaves/bunches) and severity (percentage of area covered by lesions) on a random sample of leaves and bunches per plot. Standardized diagrammatic scales can be used for more accurate severity assessment.

4. Yield and Quality Assessment:

-

At harvest, record the yield per plot.

-

Assess grape quality parameters if relevant to the study objectives.

5. Data Analysis:

-

Analyze disease incidence, severity, and yield data using ANOVA.

-

Use a mean separation test to compare treatment means.

Visualizations

Signaling Pathway: Inhibition of rRNA Synthesis by this compound

Caption: Mode of action of this compound in Oomycete pathogens.

Experimental Workflow: Fungicide Field Trial

Caption: Generalized workflow for a fungicide field trial.

Logical Relationships: Resistance Management with this compound

Caption: Logic of using tank mixes for resistance management.

References

- 1. resistance.nzpps.org [resistance.nzpps.org]

- 2. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 3. This compound TC - HEBEN [hb-p.com]

- 4. global-agriculture.com [global-agriculture.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Downy Mildew / Grape / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 8. ijpab.com [ijpab.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Revolutionizing Pesticide Analysis: Oxadixyl as a High-Purity Analytical Standard in Chromatographic Applications

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing effort to ensure food safety and environmental quality, the precise and accurate quantification of pesticide residues is paramount. Oxadixyl, a systemic fungicide, is frequently monitored in various agricultural and environmental matrices. The availability of high-purity this compound analytical standards is crucial for the development and validation of robust chromatographic methods. These application notes provide detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), enabling researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Introduction

This compound is a phenylamide fungicide used to control oomycete pathogens on a variety of crops.[1] Its presence in food and the environment is strictly regulated, necessitating sensitive and selective analytical methods for its detection and quantification. This document outlines detailed protocols for the analysis of this compound in vegetable, wine, soil, and water matrices using state-of-the-art chromatographic techniques. The use of a certified analytical standard is fundamental to method accuracy, ensuring the reliability of residue analysis data.[2]

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 278.30 g/mol [1] |

| CAS Number | 77732-09-3[1] |

| Appearance | Light beige to brownish crystalline powder[3] |

| Solubility | Soluble in organic solvents such as acetonitrile[4] |

Application Note 1: Analysis of this compound in Vegetables by LC-MS/MS

This method describes the determination of this compound residues in vegetable matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup, providing high recovery and throughput.

Experimental Protocol

1. Standard Solution Preparation:

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with acetonitrile.

-

Working Standard Solutions (1-100 ng/mL): Prepare a series of working standards by serial dilution of the intermediate stock solution with an appropriate solvent mixture (e.g., acetonitrile/water).

2. Sample Preparation (QuEChERS Protocol):

-

Homogenization: Homogenize 10-15 g of the vegetable sample.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2-5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

-

3. LC-MS/MS Instrumental Parameters:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Time-based gradient from 5% to 95% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Specific precursor and product ions for this compound |

Quantitative Data Summary (LC-MS/MS)

| Parameter | Value | Matrix | Reference |

| Linearity Range | 2-20 µg/L | Wine | [5][6][7] |

| Limit of Detection (LOD) | 0.7 µg/L | Wine | [5][6][7] |

| Limit of Quantitation (LOQ) | 2.0 µg/L | Wine | [5][6][7] |

| Recovery | 96.7 ± 5.2% (White Wine)99.2 ± 2.0% (Red Wine) | Wine | [5][6][7] |

| Precision (RSDr) | 8.2% | Wine | [5][6][7] |

Note: Data for wine matrix is presented as a representative example of LC-MS/MS performance. Similar performance is expected in vegetable matrices with appropriate optimization.

Experimental Workflow: LC-MS/MS Analysis of this compound

Caption: Workflow for LC-MS/MS analysis of this compound in vegetables.

Application Note 2: Analysis of this compound in Soil and Water by GC-NPD

This method provides a protocol for the determination of this compound residues in soil and water samples using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), a selective and sensitive detector for nitrogen-containing compounds like this compound.

Experimental Protocol

1. Standard Solution Preparation:

-

Prepare stock and working standards of this compound in a suitable solvent such as ethyl acetate, following a similar dilution scheme as for the LC-MS/MS method.

2. Sample Preparation:

-

Soil:

-

Air-dry the soil sample and sieve to remove large debris.

-

Weigh 20 g of the sieved soil into a flask.

-

Add a suitable extraction solvent (e.g., acetonitrile/water mixture) and extract by sonication.[8]

-

Partition the extract with a non-polar solvent like dichloromethane.[8]

-

Concentrate the organic layer and perform cleanup using a solid-phase extraction (SPE) cartridge (e.g., Florisil).

-

Elute the analyte and concentrate the eluate to a final volume for GC analysis.

-

-

Water:

-

Filter the water sample to remove suspended particles.

-

Perform liquid-liquid extraction (LLE) using a solvent like dichloromethane at a neutral pH.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Concentrate the extract to a suitable volume for GC injection.

-

3. GC-NPD Instrumental Parameters:

| Parameter | Condition |

| GC System | Agilent 8890 GC or equivalent |

| Column | Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Injector | Split/splitless, operated in splitless mode |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Carrier Gas | Helium, constant flow |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

Quantitative Data Summary (GC-NPD)

| Parameter | Value | Matrix | Reference |

| Linearity Range | 50-2000 µg/L | Soil | [8] |

| Limit of Detection (LOD) | 0.1-10.4 µg/kg | Soil | [8] |

| Recovery | 68.5-112.1% | Soil | [8] |

| Precision (RSD) | 1.8-6.2% | Soil | [8] |

Experimental Workflow: GC-NPD Analysis of this compound

Caption: Workflow for GC-NPD analysis of this compound in soil and water.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in diverse and complex matrices. The use of high-purity this compound analytical standards is essential for achieving the accuracy and precision required for regulatory compliance and research applications. By following these detailed methodologies, laboratories can ensure the integrity of their analytical results in the critical field of pesticide residue analysis.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. agilent.com [agilent.com]

- 5. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 6. Determination of this compound in wines by liquid chromatography- tandem mass spectrometry: single-laboratory and interlaboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated QuEChERS Method for the Efficient Extraction of Oxadixyl from Soil Samples

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis who are involved in the quantification of pesticide residues in complex matrices.

Introduction

Oxadixyl is a systemic fungicide used to control a variety of plant diseases. Its persistence in soil can lead to environmental contamination and potential entry into the food chain. Therefore, the development of a rapid, reliable, and efficient method for the extraction and quantification of this compound in soil is crucial for environmental monitoring and food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of pesticide residues in various matrices due to its simplicity, high throughput, and minimal solvent consumption.[1][2][3] This application note provides a detailed protocol for the extraction of this compound from soil samples using a modified QuEChERS approach, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Protocols

The following section details the step-by-step methodology for the extraction and analysis of this compound in soil samples.

1. Sample Preparation and Extraction

The initial step involves the preparation of the soil sample and the extraction of this compound using an organic solvent and a salt mixture to induce phase separation.

-

Sample Homogenization: Ensure the soil sample is homogenous by removing any large debris such as rocks and plant matter. If the sample is too wet, it should be air-dried to a consistent moisture level. For dry soil samples, a hydration step is necessary.[4][5]

-

Extraction Procedure:

-

Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube. For dry soil, use 3 g of soil and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[4][5]

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add an appropriate volume of an internal standard solution.

-

Cap the tube and shake vigorously for 5 minutes using a mechanical shaker. This ensures thorough mixing and efficient extraction of the analyte from the soil matrix.[4][5]

-

Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate). The citrate buffer helps to maintain a stable pH during extraction.[4]

-

Immediately cap and shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes to achieve a clear separation of the acetonitrile layer from the aqueous and solid phases.[4][5]

-

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is crucial for removing matrix co-extractives that can interfere with the LC-MS/MS analysis.

-

Cleanup Procedure:

-

Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube.

-

The dSPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and C18 to remove non-polar interferences. Anhydrous magnesium sulfate is also included to remove any residual water.[5]

-

Vortex the dSPE tube for 30 seconds to ensure intimate contact between the extract and the sorbents.[4]

-

Centrifuge the tube at a high relative centrifugal force (e.g., ≥5000 rcf) for 2 minutes.[4][5]

-

The resulting supernatant is the cleaned-up extract ready for analysis.

-

3. LC-MS/MS Analysis

The final determination and quantification of this compound are performed using a sensitive and selective LC-MS/MS system.

-

Sample Preparation for Injection:

-

Transfer the cleaned-up supernatant into an autosampler vial.

-

The extract can be directly injected or diluted with an appropriate mobile phase to match the initial chromatographic conditions.

-

-

Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically suitable for the separation of this compound.

-

Mobile Phase: A gradient of water with a small amount of formic acid (for better peak shape and ionization) and acetonitrile or methanol.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is generally effective for this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the QuEChERS method for this compound extraction from soil.

References

- 1. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. weber.hu [weber.hu]

- 5. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols: Laboratory Bioassay for Testing Oxadixyl Efficacy on Phytophthora infestans

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phytophthora infestans, an oomycete pathogen, is the causative agent of late blight, a devastating disease affecting potato and tomato crops worldwide. Effective management of late blight often relies on the application of fungicides. Oxadixyl is a systemic phenylamide fungicide that has been used to control oomycete pathogens. It operates with both protective and curative action, being absorbed through the leaves and roots. These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of this compound against P. infestans, a critical step in fungicide development, resistance monitoring, and disease management strategy optimization.

Mode of Action of this compound: this compound specifically targets protein synthesis in oomycetes. It is widely understood to function by inhibiting the activity of RNA polymerase I, which is essential for the transcription of ribosomal RNA (rRNA) genes. This disruption halts the production of ribosomes, leading to a cessation of protein synthesis and ultimately inhibiting mycelial growth and sporulation of the pathogen.

Caption: Mode of action of this compound on Phytophthora infestans.

Experimental Protocols

Three common laboratory bioassays are detailed below: an agar-based mycelial growth assay, a high-throughput 96-well plate liquid assay, and a detached leaf assay to assess efficacy in a host tissue context.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Amended Agar Method)

This method is a standard for determining the effect of a fungicide on the mycelial growth of a pathogen.

Materials:

-

Pure, actively growing culture of P. infestans (sensitive and/or resistant strains).

-

Rye B agar medium (or similar suitable medium like Pea Meal Agar).

-

Sterile Petri dishes (90 mm).

-

This compound stock solution (e.g., 10 mg/mL in DMSO or sterile water).

-

Sterile distilled water.

-

Micropipettes and sterile tips.

-

Cork borer (5 mm diameter).

-

Incubator set to 18-20°C.

-

Ruler or calipers.

Procedure:

-

Medium Preparation: Prepare Rye B agar medium according to the standard formulation and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

-

Fungicide Amendment: Create a serial dilution of the this compound stock solution. Add the appropriate volume of each dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration (if used) is constant across all plates, including the control.

-

Pouring Plates: Gently swirl the flasks to ensure even distribution of the fungicide and pour approximately 20-25 mL of the amended medium into each sterile Petri dish. Allow the plates to solidify completely.

-